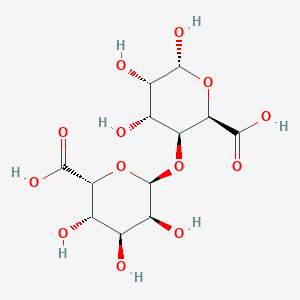
L-Diguluronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Diguluronic acid is a linear polysaccharide copolymer composed of two L-guluronic acid units. It serves as a precursor for alginate, a categorically unbranched polyanionic polysaccharide. Alginate is widely used in various applications, including the development of antifungal agent delivery carriers .
準備方法
Synthetic Routes and Reaction Conditions
L-Diguluronic acid can be synthesized through the polymerization of L-guluronic acid units. The reaction typically involves the use of catalysts and specific reaction conditions to ensure the formation of the linear polysaccharide structure .
Industrial Production Methods
Industrial production of this compound often involves the extraction and purification of alginate from natural sources such as brown algae. The alginate is then hydrolyzed to obtain this compound .
化学反応の分析
Types of Reactions
L-Diguluronic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The reactions typically occur under controlled temperature and pH conditions .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, such as carboxylic acids, alcohols, and substituted polysaccharides .
科学的研究の応用
L-Diguluronic acid has numerous scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of alginate-based materials.
Biology: Employed in the study of polysaccharide structures and their interactions with biological molecules.
Medicine: Utilized in the development of drug delivery systems, particularly for antifungal agents.
Industry: Applied in the production of biodegradable and biocompatible materials for various industrial applications
作用機序
L-Diguluronic acid exerts its effects through its interaction with biological molecules. The compound’s mechanism of action involves binding to specific molecular targets, such as proteins and enzymes, through its carboxylate and hydroxyl groups. These interactions can modulate the activity of the target molecules and influence various biological pathways .
類似化合物との比較
Similar Compounds
- L-Triguluronic acid
- L-Tetraguluronic acid
- L-Pentaguluronic acid
- L-Hexaguluronic acid
Uniqueness
L-Diguluronic acid is unique due to its specific structure, consisting of two L-guluronic acid units. This structure imparts distinct physicochemical properties, making it particularly suitable for applications in drug delivery and material science .
特性
分子式 |
C12H18O13 |
|---|---|
分子量 |
370.26 g/mol |
IUPAC名 |
(2R,3S,4S,5S,6R)-6-[(2R,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C12H18O13/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21/h1-8,11-17,22H,(H,18,19)(H,20,21)/t1-,2-,3+,4-,5-,6-,7+,8+,11+,12+/m0/s1 |
InChIキー |
IGSYEZFZPOZFNC-GZKKCYTGSA-N |
異性体SMILES |
[C@@H]1([C@@H]([C@@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@H]2C(=O)O)O)O)O)C(=O)O)O)O |
正規SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[(4-Chlorophenyl)methylsulfanyl]-2-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)-1,2,4-triazol-3-amine](/img/structure/B15073496.png)
![(1S,3S)-N1-(5-(pentan-3-yl)pyrazolo[1,5-a]pyrimidin-7-yl)cyclopentane-1,3-diamine](/img/structure/B15073504.png)
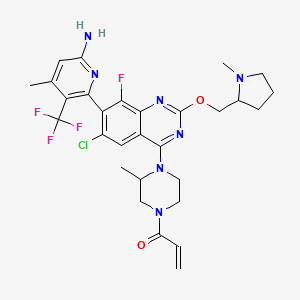
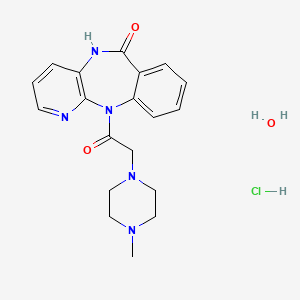
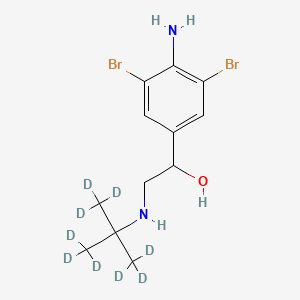
![4-[[1-[[4-Amino-1-(3-naphthalen-1-ylpropylamino)-1,4-dioxobutan-2-yl]carbamoyl]cyclohexyl]amino]-4-oxo-3-[[4-(phosphonomethyl)phenyl]methyl]butanoic acid](/img/structure/B15073522.png)
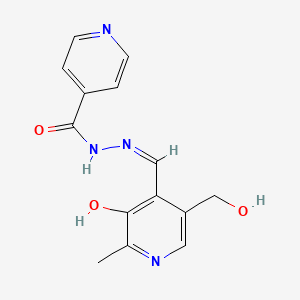
![methyl N-[(1S,2R,3S,4R)-2,3-dihydroxy-4-[(2-{3-[(trifluoromethyl)sulfanyl]phenyl}pyrazolo[1,5-a]pyrimidin-7-yl)amino]cyclopentyl]sulfamate](/img/structure/B15073531.png)
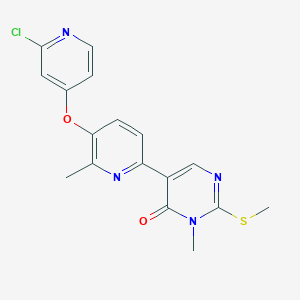

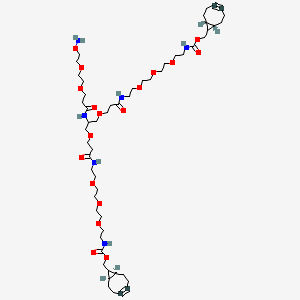
![4-{[(8-Phenylnaphthalen-2-Yl)carbonyl]amino}benzoic Acid](/img/structure/B15073552.png)
![4-hydroxy-3-[(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)-(4-methylphenyl)methyl]-1H-1,8-naphthyridin-2-one](/img/structure/B15073553.png)
![4-{2-[2-(2-methyl-2H-pyrazol-3-yl)-4-nitro-phenoxy]-ethyl}-morpholine](/img/structure/B15073559.png)
